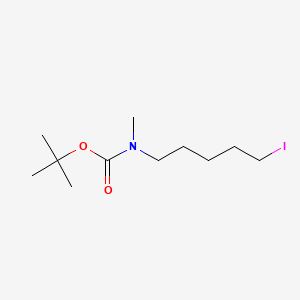

tert-Butyl (5-iodopentyl)(methyl)carbamate

Description

Significance of N-Boc-Protected Amines as Pivotal Synthetic Intermediates

The protection of functional groups is a critical strategy in the multi-step synthesis of complex organic molecules. Among the various protecting groups for amines, the tert-butyloxycarbonyl (Boc) group is one of the most frequently employed due to its exceptional reliability and versatility. wikipedia.orgnih.gov N-Boc-protected amines, or tert-butyl carbamates, are pivotal synthetic intermediates that allow chemists to temporarily mask the reactivity of an amino group, thereby preventing unwanted side reactions while other parts of a molecule are being modified.

The significance of the Boc group lies in its distinct stability profile. It is remarkably stable under a wide range of reaction conditions, including those involving most nucleophiles, bases, and catalytic hydrogenolysis. nih.govorganic-chemistry.org However, it can be cleaved efficiently under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol. wikipedia.orgnih.gov This orthogonality—the ability to deprotect one functional group without affecting others—is a key principle in modern synthetic strategy. The mechanism of deprotection involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers in some cases to prevent alkylation of other nucleophilic sites on the substrate. wikipedia.org

The introduction of the Boc group is generally straightforward and high-yielding, most commonly achieved by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org Various methods have been developed to optimize this process, including catalyst-free systems in water, showcasing the adaptability of this protection strategy. organic-chemistry.org

Table 1: Properties of the N-Boc Protecting Group

| Feature | Description |

|---|---|

| Chemical Name | tert-Butoxycarbonyl |

| Common Abbreviation | Boc |

| Stability | Stable towards most bases, nucleophiles, and reductive conditions. nih.govorganic-chemistry.org |

| Lability | Cleaved under anhydrous or mild acidic conditions (e.g., TFA, HCl). wikipedia.orgnih.gov |

| Common Reagent for Introduction | Di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgorganic-chemistry.org |

| Key Advantage | Provides robust protection and allows for orthogonal deprotection strategies in complex syntheses. organic-chemistry.org |

Role of Iodoalkane Moieties as Versatile Linkers and Functional Handles in Molecular Construction

Iodoalkane moieties are highly valued in molecular construction due to the unique properties of the carbon-iodine bond. Iodine is the largest and least electronegative of the common halogens, resulting in a long and relatively weak C-I bond. This characteristic makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, a feature that synthetic chemists frequently exploit.

This reactivity renders iodoalkanes versatile functional handles. The iodine atom can be readily displaced by a wide array of nucleophiles—including amines, azides, cyanides, alkoxides, and thiolates—enabling the introduction of diverse functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is fundamental to building complex molecular frameworks from simpler precursors.

Furthermore, the alkyl chain of an iodoalkane serves as a linker or spacer, physically connecting two different molecular fragments. The length and structure of this chain can be precisely tailored to control the distance and spatial orientation between functional groups within a target molecule. This is particularly important in the design of pharmacologically active compounds, where the precise positioning of binding motifs is crucial for biological activity. manac-inc.co.jp

The synthesis of iodoalkanes can be achieved through several reliable methods. A common approach is the Finkelstein reaction, which involves a halogen exchange where a chloroalkane or bromoalkane is treated with an alkali iodide like sodium iodide (NaI) in a polar solvent such as acetone (B3395972). manac-inc.co.jp Alternatively, iodoalkanes can be synthesized directly from alcohols using various iodinating agents. manac-inc.co.jporganic-chemistry.org

Contextualization of tert-Butyl (5-iodopentyl)(methyl)carbamate within Advanced Chemical Synthesis Paradigms

This compound is a bifunctional molecule that embodies the strategic advantages of both N-Boc protection and iodoalkane reactivity. Its structure consists of a five-carbon pentyl chain, which acts as a flexible linker. At one end of this chain is an iodine atom, serving as a reactive handle for nucleophilic substitution. At the other end is a methylamino group protected by a Boc moiety.

This specific arrangement makes the compound a highly valuable building block, or synthon, in advanced chemical synthesis. It is designed to introduce a protected 5-(methylamino)pentyl fragment into a larger molecule. In a typical synthetic sequence, a nucleophile would first displace the iodide ion to form a new covalent bond. Subsequently, the Boc group can be removed under acidic conditions to liberate the secondary methylamine (B109427), which can then participate in further chemical transformations, such as amide bond formation or reductive amination.

The utility of this reagent lies in its ability to facilitate the controlled, stepwise assembly of complex structures. By having the amine in a protected state, chemists can perform reactions at the iodoalkane terminus without interference from the nitrogen atom. This strategic control is essential in the synthesis of targeted molecules like pharmaceutical intermediates, where precise structural integrity is paramount. researchgate.net

Table 2: Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂INO₂ |

| Molecular Weight | 327.20 g/mol |

| Structure | Contains a Boc-protected methylamine and a terminal iodopentyl chain. |

| Primary Synthetic Role | Building block for introducing a 5-(methylamino)pentyl moiety. |

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | The subject of the article; a bifunctional synthetic building block. |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent for introducing the Boc protecting group. wikipedia.orgorganic-chemistry.org |

| Trifluoroacetic acid (TFA) | Reagent used for the acidic cleavage of the Boc group. wikipedia.orgnih.gov |

| Sodium iodide (NaI) | Reagent used in the Finkelstein reaction to synthesize iodoalkanes. manac-inc.co.jp |

| Chloroalkanes/Bromoalkanes | Precursors for iodoalkane synthesis via halogen exchange. manac-inc.co.jp |

| Dichloromethane | A common solvent used in organic synthesis. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H22INO2 |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

tert-butyl N-(5-iodopentyl)-N-methylcarbamate |

InChI |

InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3 |

InChI Key |

JYVVCVJXNPSORT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCI |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 5 Iodopentyl Methyl Carbamate

Precursor Synthesis and Functional Group Transformations in the N-Methylcarbamate Scaffold

The initial phase of the synthesis focuses on the construction of the core N-methyl-tert-butoxycarbonyl (Boc) protected amine. This involves the deliberate and selective introduction of both the methyl and the Boc protecting groups onto a nitrogen atom, which serves as the foundation for subsequent alkylation.

Synthesis of N-Methyl-Boc-Protected Amine Derivatives

The synthesis of the N-methyl-Boc-protected precursor, tert-butyl methylcarbamate, is typically achieved through the reaction of methylamine (B109427) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is generally straightforward and proceeds under mild conditions.

A common laboratory-scale preparation involves the dropwise addition of a solution of methylamine to a solution of di-tert-butyl dicarbonate in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). The reaction is often carried out at room temperature and can be monitored by thin-layer chromatography to ensure completion. The resulting tert-butyl methylcarbamate is a stable compound that can be purified by standard techniques if necessary.

| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product |

| Methylamine | Di-tert-butyl dicarbonate | Dichloromethane | Room Temperature | tert-Butyl methylcarbamate |

Preparation of 5-Halopentyl Derivatives as Alkylation Reagents

The introduction of the five-carbon chain is accomplished using a bifunctional alkylating agent, typically a 1,5-dihalopentane. Common choices include 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane. The synthesis of these reagents can be achieved through various established methods.

For instance, 1,5-dibromopentane can be synthesized from 1,5-pentanediol (B104693) by treatment with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid. Another route involves the ring-opening of tetrahydropyran (B127337) with hydrobromic acid. chemicalbook.com

1-Bromo-5-chloropentane can be prepared from 1,5-pentanediol through a halogenation reaction using a mixture of hydrochloric and hydrobromic acids, with a composite catalyst system. guidechem.com An alternative approach utilizes the ring-opening of tetrahydropyran with acetyl chloride in the presence of a Lewis acid catalyst to yield 5-chloropentyl acetate (B1210297), which can then be converted to the desired product. guidechem.com

| Starting Material | Reagents | Product |

| 1,5-Pentanediol | HBr, H₂SO₄ | 1,5-Dibromopentane |

| Tetrahydropyran | HBr | 1,5-Dibromopentane |

| 1,5-Pentanediol | HCl, HBr, catalyst | 1-Bromo-5-chloropentane |

Alkylation Strategies for the Construction of the N-(5-Iodopentyl)-N-methylcarbamate Core

With the N-methyl-Boc-protected amine and the 5-halopentyl derivative in hand, the next critical step is the formation of the carbon-nitrogen bond. This is typically achieved through nucleophilic substitution.

Nucleophilic Substitution Approaches for Carbon-Nitrogen Bond Formation

The nitrogen atom of tert-butyl methylcarbamate is rendered nucleophilic by deprotonation with a strong base, enabling it to attack the electrophilic carbon of the 5-halopentyl reagent. A common and effective base for this transformation is sodium hydride (NaH).

In a typical procedure, tert-butyl methylcarbamate is dissolved in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), and treated with sodium hydride at a reduced temperature. The resulting sodium salt of the carbamate (B1207046) is then reacted with one equivalent of a 1,5-dihalopentane, such as 1,5-dibromopentane. Careful control of the stoichiometry is crucial to favor mono-alkylation and minimize the formation of the di-alkylated byproduct. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. This approach leads to the formation of tert-butyl (5-bromopentyl)(methyl)carbamate.

| Substrate | Reagent | Base | Solvent | Product |

| tert-Butyl methylcarbamate | 1,5-Dibromopentane | Sodium Hydride | DMF | tert-Butyl (5-bromopentyl)(methyl)carbamate |

Alternative Methodologies for Introducing the Alkyl Chain

While direct alkylation with dihalopentanes is a common strategy, alternative approaches can also be considered. For instance, one could envision a route starting with 5-amino-1-pentanol, which would first be N-methylated and then Boc-protected. The terminal hydroxyl group could then be converted to a good leaving group, such as a tosylate or mesylate, followed by displacement with iodide. However, the direct alkylation approach is generally more convergent and efficient.

Introduction and Interconversion of the Terminal Iodine Functionality

The final step in the synthesis of tert-butyl (5-iodopentyl)(methyl)carbamate is the introduction of the iodine atom at the terminus of the pentyl chain. This is most commonly achieved through a Finkelstein reaction.

The Finkelstein reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide, in a solvent in which the sodium iodide is soluble but the corresponding sodium chloride or bromide is not. Acetone (B3395972) is a classic solvent for this purpose.

In this specific synthesis, tert-butyl (5-bromopentyl)(methyl)carbamate is dissolved in acetone and treated with a stoichiometric excess of sodium iodide. The reaction mixture is typically heated at reflux to facilitate the nucleophilic substitution of the bromide with iodide. The precipitation of sodium bromide from the acetone solution drives the equilibrium towards the formation of the desired iodo-product, this compound.

| Substrate | Reagent | Solvent | Key Principle | Product |

| tert-Butyl (5-bromopentyl)(methyl)carbamate | Sodium Iodide | Acetone | Precipitation of NaBr | This compound |

This halogen exchange reaction is a reliable and high-yielding method for the preparation of the final target compound.

Strategies for Direct Iodination of Alkyl Chains

A primary and efficient strategy for the synthesis of this compound involves the direct iodination of its corresponding alcohol precursor, tert-butyl (5-hydroxypentyl)(methyl)carbamate. This transformation converts a primary alcohol into a primary alkyl iodide. Among the various methods available for this conversion, the Appel reaction is a widely recognized and effective choice. wikipedia.orgnrochemistry.comsynarchive.com

The Appel reaction provides a mild and versatile method for converting alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a suitable halogen source. nrochemistry.comjk-sci.com For the synthesis of an alkyl iodide, elemental iodine (I₂) or carbon tetraiodide (CI₄) is used in conjunction with triphenylphosphine. wikipedia.org The reaction proceeds via an Sɴ2 mechanism, which involves the formation of an oxyphosphonium intermediate, making the hydroxyl group a good leaving group. nrochemistry.comjk-sci.com The subsequent nucleophilic attack by the iodide ion results in the desired alkyl iodide with an inversion of configuration at the stereocenter, although the precursor in this case is achiral. nrochemistry.comcommonorganicchemistry.com

The general reaction is as follows: R-OH + PPh₃ + I₂ → R-I + Ph₃P=O + HI

A key driving force for the Appel reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct. wikipedia.org Imidazole (B134444) is often added to the reaction mixture to act as a base, neutralizing the hydrogen iodide (HI) formed during the reaction and preventing potential side reactions. nrochemistry.comcommonorganicchemistry.com

Table 1: Key Parameters of the Appel Reaction for Iodination

| Parameter | Description |

| Substrate | tert-Butyl (5-hydroxypentyl)(methyl)carbamate |

| Reagents | Triphenylphosphine (PPh₃), Iodine (I₂) |

| Additives | Imidazole (to scavenge HI) |

| Solvent | Aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (B52724) |

| Mechanism | Sɴ2 (Bimolecular Nucleophilic Substitution) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) |

Research findings indicate that the combination of triphenylphosphine, iodine, and imidazole in dichloromethane is a standard and effective condition for the iodination of primary alcohols. nrochemistry.comcommonorganicchemistry.com The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.

Halogen Exchange Reactions for Enhanced Synthetic Versatility

An alternative and highly versatile route to this compound is through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.org This method is particularly useful when the corresponding alkyl chloride or bromide is more readily available or synthetically accessible than the alcohol precursor. The Finkelstein reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent. wikipedia.orgiitk.ac.in

The reaction is an equilibrium process that is driven towards the formation of the alkyl iodide by exploiting Le Châtelier's principle. wikipedia.org This is achieved by using a solvent in which the sodium iodide is soluble, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. Acetone is the classic solvent for this purpose, as it readily dissolves NaI but not NaCl or NaBr, causing the latter to precipitate out of the solution and drive the reaction to completion. wikipedia.org

The general reaction is as follows: R-Cl/Br + NaI --(Acetone)--> R-I + NaCl/Br (s)

The Finkelstein reaction also proceeds via an Sɴ2 mechanism, making it most efficient for primary halides and less so for secondary halides. wikipedia.orgiitk.ac.in Tertiary alkyl halides are generally unreactive under these conditions. wikipedia.org Given that the target compound is a primary iodide, this method is highly suitable.

Table 2: Key Parameters of the Finkelstein Reaction

| Parameter | Description |

| Substrate | tert-Butyl (5-chloropentyl)(methyl)carbamate or tert-Butyl (5-bromopentyl)(methyl)carbamate |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone or other polar aprotic solvents like Dimethylformamide (DMF) |

| Mechanism | Sɴ2 (Bimolecular Nucleophilic Substitution) |

| Driving Force | Precipitation of insoluble sodium chloride or sodium bromide |

This method offers the advantage of starting from more stable and often less expensive alkyl chlorides or bromides, providing a flexible alternative to direct iodination.

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final product is critical in chemical synthesis. For this compound, a multi-step purification process is typically employed to remove unreacted starting materials, reagents, and byproducts from the reaction mixture.

The initial step after the reaction is a standard aqueous workup. This involves washing the crude reaction mixture with water and often a mild basic solution (like sodium bicarbonate) to remove any acidic species, followed by a wash with a brine solution to aid in the separation of the organic and aqueous layers. If an iodination reaction was performed, a wash with an aqueous solution of sodium thiosulfate (B1220275) is commonly used to quench any remaining elemental iodine. core.ac.uk

Following the initial extraction and drying of the organic layer (typically over anhydrous sodium sulfate (B86663) or magnesium sulfate), the primary method for purifying N-Boc protected compounds is column chromatography on silica (B1680970) gel. nih.govnih.govmdpi.comorgsyn.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the compounds from the column. The less polar product, this compound, will elute before more polar impurities like any unreacted alcohol precursor or the highly polar triphenylphosphine oxide byproduct from an Appel reaction. orgsyn.org

For compounds that are crystalline solids at room temperature, recrystallization is an excellent final step to achieve very high purity. pitt.edumt.comlibretexts.orgillinois.edu This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org The crude solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution is allowed to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solvent. pitt.edulibretexts.org The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. pitt.edu The pure crystals can then be collected by vacuum filtration. pitt.edu

Table 3: Purification and Isolation Techniques

| Technique | Purpose | Key Considerations |

| Aqueous Workup | Removal of water-soluble impurities, acids, bases, and salts. | Choice of washing solutions (e.g., NaHCO₃, Na₂S₂O₃, brine). |

| Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials. | Stationary phase (silica gel), mobile phase (eluent system, e.g., hexane/ethyl acetate). |

| Recrystallization | Final purification step to obtain a highly pure, crystalline product. | Selection of an appropriate solvent with a high-temperature coefficient for solubility. pitt.edu |

| Drying | Removal of residual solvent from the final product. | Vacuum oven or drying under high vacuum. |

By employing a combination of these techniques, this compound can be isolated with a high degree of purity suitable for further synthetic applications.

Chemical Reactivity and Derivatization Pathways of Tert Butyl 5 Iodopentyl Methyl Carbamate

Transformations at the Terminal Iodine Atom

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the terminal iodine atom an excellent leaving group and a site for various chemical transformations. britannica.com This reactivity is central to the utility of tert-butyl (5-iodopentyl)(methyl)carbamate in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While traditionally applied to aryl and vinyl halides, recent advancements have extended their scope to include unactivated alkyl halides. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. wikipedia.org The coupling of unactivated primary alkyl iodides like this compound with boronic acids or their esters can be challenging. However, specialized palladium catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate such transformations. nih.govlibretexts.org The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent to yield an alkyl-aryl or alkyl-vinyl coupled product. yonedalabs.com

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Its application to unactivated alkyl halides is not as common as with sp²-hybridized carbons. nih.gov Success often requires modified conditions, and copper-free protocols have been developed to avoid the undesirable homocoupling of acetylenes. libretexts.org Nickel-catalyzed systems have also emerged as an alternative for coupling non-activated alkyl halides with alkynes. wikipedia.orgrsc.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. nih.gov Extending this reaction to simple, unactivated alkyl halides has been a significant challenge due to slow oxidative addition and potential for β-hydride elimination. acs.org Despite these difficulties, palladium-catalyzed Heck-type reactions of unactivated primary and secondary alkyl iodides have been successfully developed. nih.govresearchgate.netresearchgate.net These reactions often proceed under mild conditions and may involve a hybrid organometallic-radical mechanism. acs.orgscilit.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R'-B(OH)₂ | Pd(0) complex, phosphine ligand, base | R-R' (e.g., Arylpentyl) |

| Sonogashira | R'-C≡CH | Pd(0)/Cu(I) or Ni(II), amine base | R-C≡C-R' |

| Heck | R'-CH=CH₂ | Pd(0) complex, base | R-CH=CH-R' |

Table 1: Overview of potential Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Substitution Reactions with Carbon, Oxygen, and Nitrogen Nucleophiles

The primary iodide in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. britannica.commasterorganicchemistry.com This pathway allows for the introduction of a wide array of functional groups by displacing the iodide ion with various nucleophiles.

Carbon Nucleophiles: Reagents such as cyanide salts (e.g., NaCN, KCN) can be used to introduce a nitrile group, extending the carbon chain by one atom. Organocuprates (Gilman reagents) can also be employed to form new carbon-carbon bonds.

Oxygen Nucleophiles: Alkoxides (RO⁻) and carboxylates (RCOO⁻) can react to form ethers and esters, respectively. For example, reaction with sodium ethoxide would yield the corresponding ethyl ether.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can serve as nucleophiles to form primary, secondary, and tertiary amines, respectively. libretexts.org The use of azide (B81097) salts (e.g., NaN₃) provides a route to alkyl azides, which can be subsequently reduced to primary amines.

| Nucleophile Type | Example Reagent | Functional Group Introduced |

| Carbon | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Oxygen | Sodium Methoxide (NaOMe) | Ether (-OCH₃) |

| Nitrogen | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Nitrogen | Sodium Azide (NaN₃) | Azide (-N₃) |

Table 2: Examples of Nucleophilic Substitution Reactions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc) for Further Elaboration

The terminal iodide can be converted into various organometallic reagents, which function as potent carbon nucleophiles or bases in subsequent reactions.

Grignard Reagents: The reaction of the alkyl iodide with magnesium metal in an ether solvent (like diethyl ether or THF) forms the corresponding Grignard reagent, (Boc)(Me)N-(CH₂)₅-MgI. jove.comlibretexts.orgwikipedia.org The formation occurs on the surface of the magnesium and requires anhydrous conditions. masterorganicchemistry.com These reagents are highly reactive towards electrophiles such as aldehydes, ketones, and esters.

Organolithium Reagents: Organolithium reagents can be prepared by reacting the alkyl iodide with lithium metal. However, the high basicity of alkyl lithium compounds could potentially lead to side reactions involving the carbamate (B1207046) moiety.

Organozinc Reagents: Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-iodine bond. wikipedia.org This process is often facilitated by using activated zinc (e.g., Rieke zinc) or by the addition of lithium chloride (LiCl) to solubilize the organozinc intermediate from the metal surface. organic-chemistry.orgnih.gov Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which allows for greater functional group tolerance. wikipedia.orglibretexts.org

Reductive Dehalogenation Strategies and Hydrogenolysis

The terminal iodine can be removed and replaced with a hydrogen atom through various reductive methods.

Catalytic Hydrogenation/Hydrogenolysis: The carbon-iodine bond can be cleaved by catalytic hydrogenation (H₂ gas over a metal catalyst like palladium on carbon, Pd/C). nih.gov This process, often referred to as hydrogenolysis, can be performed under alkaline conditions (e.g., in the presence of a non-nucleophilic base like DIEA) to neutralize the HI byproduct, which can poison the catalyst. nih.govacs.org Such conditions are mild and can preserve acid-sensitive protecting groups like the Boc group. acs.org

Catalytic Transfer Hydrogenation (CTH): CTH offers an alternative to using pressurized hydrogen gas. nih.gov A hydrogen donor, such as ammonium (B1175870) formate (B1220265) or triethylsilane, is used in conjunction with a catalyst like Pd/C. acs.orgnih.gov This method is also effective for the deiodination of alkyl iodides under basic conditions. nih.gov

Reactions Involving the N-Methylcarbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

Selective Boc-Deprotection Methods and Their Applications

Removal of the Boc group from the secondary N-methyl amine unveils the free secondary amine, which can then participate in a variety of subsequent reactions, such as acylation, alkylation, or cyclization.

Acidic Cleavage: The most common method for Boc deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Other acidic reagents include hydrochloric acid (HCl) in various solvents (e.g., dioxane, methanol) or oxalyl chloride in methanol, which offers a mild alternative. rsc.org

Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, often in a high-boiling point solvent. Studies have shown that the efficiency of thermal deprotection can vary, with secondary N-Boc amines sometimes being more readily cleaved than primary ones. acs.org

Selective Deprotection: The reactivity of the Boc group can be influenced by its electronic environment. For instance, aryl N-Boc groups are generally more labile than alkyl N-Boc groups. acs.org While the N-methyl-N-Boc group on an alkyl chain is relatively standard, careful selection of deprotection conditions (e.g., milder acids, controlled temperature) can allow for its removal in the presence of other sensitive functionalities. researchgate.net

| Reagent/Condition | Solvent | Typical Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, strong acid condition. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | Common alternative to TFA. |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild conditions, high yields. rsc.org |

| Thermal | High-boiling solvent (e.g., DMF, Toluene) | Elevated | No acid catalyst required. acs.org |

Table 3: Common Methods for N-Boc Deprotection.

Subsequent N-Alkylation or N-Acylation Reactions of the Derived Secondary Amine

Following the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine, a plethora of derivatization strategies can be employed. The resulting N-methyl-5-iodopentylamine is a nucleophilic species that readily undergoes N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of substituents and the construction of diverse molecular architectures.

N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to prevent unwanted side reactions, such as overalkylation to form a quaternary ammonium salt. Common bases include potassium carbonate or triethylamine. The reactivity of the alkyl halide follows the order I > Br > Cl.

| Alkylating Agent | Base | Solvent | Product | Reference |

| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | tert-Butyl (5-iodopentyl)(dimethyl)carbamate | Hypothetical |

| Benzyl Bromide | Et3N | Dichloromethane | tert-Butyl (benzyl)(5-iodopentyl)(methyl)carbamate | Hypothetical |

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)2O) to form amides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the HCl or carboxylic acid generated during the reaction. acs.org This transformation is a robust method for introducing a wide variety of functional groups and for peptide synthesis.

| Acylating Agent | Base | Solvent | Product | Reference |

| Acetyl Chloride | Pyridine | Dichloromethane | tert-Butyl (acetyl)(5-iodopentyl)carbamate | Hypothetical |

| Benzoyl Chloride | Et3N | Tetrahydrofuran (B95107) | tert-Butyl (benzoyl)(5-iodopentyl)carbamate | Hypothetical |

Carbamate Cleavage Mechanisms in Complex Molecular Architectures

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The cleavage of the Boc group from this compound or its derivatives is a critical step in many synthetic sequences. The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.ukcommonorganicchemistry.comcommonorganicchemistry.com

The mechanism of acid-catalyzed Boc cleavage proceeds through the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture, or it can deprotonate to form isobutylene.

In complex molecular architectures, the choice of deprotection conditions is crucial to avoid undesired side reactions with other acid-sensitive functional groups. For instance, in the presence of other protecting groups like trityl or t-butyldimethylsilyl (TBDMS) ethers, selective cleavage of the Boc group can be challenging. In such cases, milder or alternative deprotection methods may be required.

| Reagent | Solvent | Temperature | Comments | Reference |

| Trifluoroacetic Acid | Dichloromethane | Room Temperature | Common and efficient method. commonorganicchemistry.com | commonorganicchemistry.com |

| Hydrochloric Acid | 1,4-Dioxane | Room Temperature | Often used to obtain the amine as a hydrochloride salt. commonorganicchemistry.com | commonorganicchemistry.com |

| p-Toluenesulfonic acid | DME | 40 °C | Milder acidic conditions. |

Modifications of the Pentyl Spacer Chain for Enhanced Molecular Diversity

The five-carbon pentyl chain of this compound serves as a flexible spacer that can be chemically modified to introduce additional functionality and stereochemical complexity, thereby expanding the molecular diversity of the resulting compounds.

Functionalization via Radical Reactions

The carbon-iodine bond in the 5-iodopentyl moiety is relatively weak and can be homolytically cleaved to generate a primary alkyl radical. This radical intermediate can then participate in a variety of transformations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds along the pentyl chain.

Alternatively, the generated radical can be trapped by external reagents. For example, in the presence of a suitable radical acceptor and a hydrogen atom donor like tributyltin hydride, a variety of functional groups can be introduced.

Introduction of Stereochemical Elements along the Alkyl Chain

The synthesis of enantiomerically pure or enriched compounds is of paramount importance in medicinal chemistry and materials science. Introducing stereocenters into the pentyl chain of this compound can be achieved through various asymmetric synthetic strategies.

One approach involves the use of chiral starting materials. For example, starting from a chiral 5-iodopentanol derivative would result in a chiral version of the target carbamate. Alternatively, stereocenters can be introduced through diastereoselective reactions on a precursor to the pentyl chain. For instance, an asymmetric aldol (B89426) reaction followed by reduction and functional group manipulation could be used to construct a chiral pentyl iodide fragment.

Another strategy is to perform a stereoselective reaction on the existing pentyl chain. For example, an asymmetric dihydroxylation of an unsaturated precursor to the pentyl chain could introduce two adjacent stereocenters. While specific examples for the title compound are scarce, the principles of asymmetric synthesis are broadly applicable. nih.gov The development of such methods would significantly enhance the utility of this compound as a chiral building block.

Applications of Tert Butyl 5 Iodopentyl Methyl Carbamate As a Molecular Building Block

Design and Synthesis of Complex Organic Molecules

The bifunctional nature of tert-Butyl (5-iodopentyl)(methyl)carbamate, possessing both a nucleophilic precursor (the protected amine) and an electrophilic center (the carbon-iodine bond), makes it a valuable reagent for the strategic assembly of intricate molecular architectures. The five-carbon chain provides flexibility and conformational freedom to the resulting structures.

Construction of Macrocyclic Scaffolds and Bridged Systems

The terminal iodide of this compound is a potent electrophile for forming carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental in macrocyclization reactions. In a typical synthetic route, the compound could be reacted with a dinucleophile, such as a dithiol or a diamine, under high-dilution conditions to favor intramolecular cyclization, thereby forming a macrocyclic ring. The methyl-carbamate portion of the molecule would be incorporated into the macrocyclic backbone, influencing its conformational properties. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.

Assembly of Oligomeric Structures and Peptidomimetics

In the synthesis of oligomers and peptidomimetics, this compound can serve as a flexible linker or a non-natural amino acid surrogate. After deprotection of the Boc group, the resulting secondary amine can be coupled to an amino acid or a peptide sequence using standard peptide coupling reagents. The iodide can then be displaced by a nucleophile from another monomeric unit to extend the oligomeric chain. This allows for the creation of peptidomimetics with altered backbone structures, which can lead to improved metabolic stability and cell permeability compared to natural peptides.

Strategic Integration into Natural Product Synthesis Efforts

The synthesis of natural products often requires the strategic introduction of flexible carbon chains with specific functionalities. The five-carbon chain of this compound can be incorporated into a larger molecule that is a precursor to a natural product. For instance, the iodide can be used in cross-coupling reactions, such as Suzuki or Stille couplings, to form a new carbon-carbon bond, or it can be displaced by a variety of nucleophiles to introduce new functional groups. The protected amine provides a latent site for further elaboration later in the synthetic sequence.

Development of Chemical Probes and Bioconjugates

The dual functionality of this compound also lends itself to the development of chemical probes and bioconjugates designed to interact with biological systems.

Role in Targeted Protein Degradation (e.g., PROTAC Linker Synthesis)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The linker's length and composition are critical for the PROTAC's efficacy.

While direct synthesis of a PROTAC using this compound is not documented, its structure is highly relevant. Analogous compounds, such as tert-Butyl (6-iodohexyl)methylcarbamate, have been synthesized and used in the preparation of PROTACs. The synthesis would typically involve coupling the iodide end of the linker to one of the ligands (either for the protein of interest or the E3 ligase) via nucleophilic substitution. Following this, the Boc protecting group would be removed to free the amine, which would then be coupled to the second ligand, thus completing the PROTAC assembly. The five-carbon chain provides a flexible tether between the two ligands.

| Linker Precursor Example | Application | Key Features |

| tert-Butyl (6-iodohexyl)methylcarbamate | PROTAC Synthesis | Flexible aliphatic chain, terminal iodide for conjugation, Boc-protected amine for sequential coupling. |

| tert-Butyl (5-aminopentyl)carbamate | PROTAC Linker | Alkane chain with terminal amine and a Boc-protected amino group for orthogonal chemistry. |

Synthesis of Affinity Reagents and Imaging Agents for Biological Research

Affinity reagents and imaging agents are crucial tools for studying biological processes. These molecules often consist of a reactive group for covalent attachment to a target, a recognition element that provides specificity, and often a reporter tag (like a fluorophore or a biotin (B1667282) molecule). The alkyl iodide of this compound can act as the reactive group, forming a stable covalent bond with nucleophilic residues on biomolecules, such as cysteine thiols. The protected amine, after deprotection, serves as a convenient handle for attaching a reporter tag or a recognition element. This modular approach allows for the straightforward synthesis of a variety of probes for biological research.

Contribution to Material Science and Polymer Chemistry

The dual functionality of this compound offers chemists precise control over the design and synthesis of advanced materials. The iodo group serves as a reactive handle for covalent bond formation, particularly in polymerization and surface modification, while the carbamate (B1207046) group provides a latent amine functionality that can be revealed under specific conditions to impart desired chemical and physical properties to the final material.

The presence of the terminal iodide in this compound makes it a suitable candidate for use in various controlled radical polymerization (CRP) techniques. These methods are pivotal for creating well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

One of the most prominent CRP methods where this compound could be employed is Atom Transfer Radical Polymerization (ATRP) . In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst. The iodo group in this compound can act as an efficient initiator for the polymerization of a wide range of vinyl monomers, such as styrenes, acrylates, and methacrylates. This process would result in polymer chains with a tert-butyl (methyl)carbamate group at one end. The protected amine can then be deprotected post-polymerization to yield a terminal secondary amine, which can be used for further reactions, such as chain extension, grafting, or bioconjugation.

Another relevant CRP technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . While the iodo- group itself is not a RAFT agent, the molecule could be chemically modified to incorporate a thiocarbonylthio group, transforming it into a functional chain transfer agent (CTA). Polymerization using such a CTA would introduce the carbamate functionality at the terminus of the polymer chains, again allowing for post-polymerization modification.

The table below summarizes potential polymerization applications for this compound.

| Polymerization Technique | Role of this compound | Resulting Polymer Structure | Potential Monomers |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a terminal tert-butyl (methyl)carbamate group | Styrene, Acrylates, Methacrylates |

| Grafting onto Polymers | Grafting agent | Polymer backbone with pendant carbamate-functionalized chains | Polymers with reactive sites (e.g., hydroxyl, amine) |

| Polycondensation | Monomer | Polyurethanes or polyamides (after deprotection and modification) | Diisocyanates, Diacyl chlorides |

Furthermore, the iodo-functional group can be used in nucleophilic substitution reactions to graft the molecule onto existing polymer backbones that contain suitable nucleophilic groups. This "grafting to" approach is a powerful method for modifying the surface properties of materials or for creating complex polymer architectures like brush copolymers.

Supramolecular chemistry focuses on the design of systems held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The tert-butyl (methyl)carbamate group, especially after deprotection to reveal the secondary amine and subsequent conversion to a urea (B33335) or amide, can be a powerful hydrogen-bonding motif.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble in solution to form a variety of nanostructures, including micelles, vesicles, and nanofibers. By chemically modifying this compound, for example by attaching a long hydrophobic alkyl chain to the carbamate nitrogen (after deprotection of the tert-butyl group) and a hydrophilic head group to the pentyl chain, novel amphiphiles can be synthesized. The self-assembly of these molecules in aqueous solution could be directed by a combination of hydrophobic interactions and hydrogen bonding between the carbamate-derived functionalities.

The ability to form ordered structures is a key feature of supramolecular polymers. The introduction of the carbamate functionality into a monomer can lead to polymers that exhibit specific folding or stacking behaviors due to intramolecular or intermolecular hydrogen bonding. This can influence the macroscopic properties of the material, such as its mechanical strength and thermal stability. For instance, polymers with pendant carbamate groups can form physical crosslinks through hydrogen bonding, leading to the formation of thermoplastic elastomers.

The table below outlines potential self-assembly applications based on derivatives of this compound.

| Type of Self-Assembly | Molecular Design Principle | Resulting Supramolecular Structure | Driving Forces |

| Micelle Formation | Amphiphilic molecule with a hydrophilic head and a hydrophobic tail derived from the carbamate. | Spherical or cylindrical micelles | Hydrophobic interactions |

| Vesicle Formation | Bilayer-forming amphiphile with appropriate head-to-tail ratio. | Vesicles (liposomes) | Hydrophobic interactions, Hydrogen bonding |

| Supramolecular Polymer Networks | Polymer chains with pendant hydrogen-bonding groups (derived from the carbamate). | Physically crosslinked networks | Intermolecular hydrogen bonding |

Advanced Analytical Characterization in Research of Tert Butyl 5 Iodopentyl Methyl Carbamate

Comprehensive Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous determination of a molecule's chemical structure. For a compound like tert-Butyl (5-iodopentyl)(methyl)carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be essential.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would provide detailed information about the connectivity of protons and carbons within the molecule. For instance, COSY spectra would reveal proton-proton couplings within the pentyl chain, while HSQC and HMBC would confirm the assignments of carbons and their connectivity to protons, including the relationships between the methyl group, the pentyl chain, and the tert-butyl group through the carbamate (B1207046) linkage.

High-Resolution Mass Spectrometry would be employed to determine the compound's exact molecular weight and elemental composition. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C11H22INO2.

Despite the importance of these techniques, specific 2D NMR and HRMS data for this compound are not available in published scientific literature.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Information | Status |

| 2D NMR (COSY, HSQC, HMBC) | Definitive proton and carbon assignments and connectivity. | Data not publicly available. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Data not publicly available. |

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic methods are indispensable for determining the purity of a compound, monitoring the progress of its synthesis, and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for these purposes.

For a compound of this nature, reverse-phase HPLC would likely be a suitable method for purity assessment. A typical setup would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the carbamate group possesses a chromophore.

Gas Chromatography could also be employed, potentially after derivatization, to assess purity, although its applicability would depend on the thermal stability and volatility of the compound.

While these are standard methods for carbamate analysis, specific HPLC or GC methods developed and validated for this compound have not been reported in the literature.

Table 2: Potential Chromatographic Methods for this compound Analysis

| Technique | Potential Application | Status |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | Specific method not publicly available. |

| Gas Chromatography (GC) | Purity assessment. | Specific method not publicly available. |

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The successful application of this technique is contingent on the ability to grow single crystals of the compound of sufficient quality. To date, there are no published reports of the crystal structure of this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Table 3: Solid-State Structure Determination of this compound

| Technique | Purpose | Status |

| X-Ray Crystallography | Determination of the three-dimensional molecular structure. | Not reported in the literature. |

Computational and Theoretical Investigations of Tert Butyl 5 Iodopentyl Methyl Carbamate

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

Understanding the three-dimensional structure and conformational flexibility of tert-Butyl (5-iodopentyl)(methyl)carbamate is fundamental to predicting its physical and chemical properties. The presence of multiple rotatable single bonds in the pentyl chain and around the carbamate (B1207046) group results in a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer.

A typical computational approach begins with a broad exploration of the conformational space using Molecular Mechanics (MM) methods. nih.govunipd.it Force fields like MMFF or AMBER are computationally inexpensive and can efficiently sample thousands of potential structures by systematically rotating the dihedral angles of the molecule's backbone. tjhsst.edu This initial step serves to identify a set of low-energy candidate conformers.

Following the initial MM scan, the most promising, low-energy conformers are subjected to more rigorous and accurate calculations using Quantum Chemical (QC) methods , most commonly Density Functional Theory (DFT). unipd.ittjhsst.edu Functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G(d) or larger) are used to perform full geometry optimization on each candidate conformer. researchgate.netnih.gov These calculations provide more accurate structures and relative energies. The final optimized geometries represent the stable conformers of the molecule, and their relative energies can be used to calculate the Boltzmann population of each conformer at a given temperature, indicating which shapes the molecule is most likely to adopt.

The resulting energy landscape would reveal the energetic penalties associated with specific steric interactions, such as those between the bulky tert-butyl group and the alkyl chain, and the preferred orientations of the iodo and carbamate functionalities.

| Conformer | Description of Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | Fully extended alkyl chain, anti-periplanar arrangement | 0.00 | 45.2 |

| Conf-2 | Gauche interaction in the C2-C3 bond of the pentyl chain | 0.85 | 15.5 |

| Conf-3 | Gauche interaction in the C3-C4 bond of the pentyl chain | 0.92 | 13.7 |

| Conf-4 | Folded conformation bringing iodo- group closer to the carbamate | 1.50 | 5.1 |

| Conf-5 | Rotation around the N-C(O) bond of the carbamate | 2.10 | 2.0 |

Elucidation of Reaction Mechanisms for Key Transformations Involving the Iodo and Carbamate Functionalities

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. mdpi.comrsc.org For this compound, two primary sites of reactivity are the carbon-iodine bond and the carbamate group.

Reactions at the Iodo Functionality: The primary iodoalkane moiety is susceptible to nucleophilic substitution reactions, most likely proceeding through an SN2 mechanism. researchgate.netlibretexts.orgsavemyexams.com Using DFT, the entire reaction coordinate for the substitution of the iodide by a nucleophile (e.g., hydroxide, cyanide) can be mapped. This involves locating the geometry of the transition state—the highest energy point on the reaction pathway—and calculating its energy relative to the reactants. The resulting activation energy barrier provides a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. mdpi.com Such studies can elucidate the stereochemical outcome of the reaction and the influence of solvent effects, which can be modeled using Polarizable Continuum Models (PCM).

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

One of the most powerful applications of modern computational chemistry is the prediction of spectroscopic data, particularly NMR spectra. nrel.govrsc.org This can be an invaluable tool for structure verification and assignment of experimental spectra.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated with a high degree of accuracy using DFT. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The process involves first obtaining the optimized geometries of all significant low-energy conformers, as determined in the conformational analysis (Section 6.1). The magnetic shielding tensors for each nucleus in each conformer are then calculated.

To obtain a final predicted spectrum that can be compared to an experimental spectrum (which reflects a time-average of all conformations in solution), the calculated shielding constants for each nucleus are averaged, weighted by the Boltzmann population of each conformer. d-nb.info These averaged shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ(ref) - σ(sample).

A strong correlation between the predicted and experimental chemical shifts serves to validate both the structural and electronic description of the molecule provided by the computational model. researchgate.netidc-online.comresearchgate.net Discrepancies can point to deficiencies in the computational method, such as inadequate modeling of solvent effects, or can help to re-evaluate the assignment of the experimental spectrum. nih.gov

| Atom Position | ¹H Predicted (ppm) | ¹H Experimental (ppm) | ¹³C Predicted (ppm) | ¹³C Experimental (ppm) |

|---|---|---|---|---|

| CH₂-I | 3.21 | 3.19 | 6.8 | 7.0 |

| CH₂CH₂I | 1.88 | 1.85 | 33.2 | 33.5 |

| N-CH₂CH₂CH₂ | 1.45 | 1.41 | 30.0 | 30.3 |

| N-CH₂CH₂ | 1.58 | 1.55 | 27.5 | 27.9 |

| N-CH₂- | 3.25 | 3.22 | 49.8 | 49.5 |

| N-CH₃ | 2.88 | 2.86 | 34.5 | 34.2 |

| C=O | - | - | 155.4 | 155.6 |

| O-C(CH₃)₃ | - | - | 79.5 | 79.3 |

| O-C(CH₃)₃ | 1.48 | 1.46 | 28.6 | 28.4 |

Future Research Directions and Emerging Paradigms for Tert Butyl 5 Iodopentyl Methyl Carbamate

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Scalability

The development of efficient, scalable, and sustainable synthetic routes to tert-Butyl (5-iodopentyl)(methyl)carbamate is crucial for its widespread adoption. Current synthetic approaches likely rely on traditional multi-step procedures which may involve hazardous reagents and generate significant waste. Future research will likely focus on the development of greener and more atom-economical synthetic strategies.

One promising avenue is the exploration of catalytic C-H amination reactions. Directing a catalyst to selectively introduce the N-methyl-N-Boc group at the 5-position of an iodinated pentane (B18724) derivative would significantly shorten the synthetic sequence. Additionally, the use of continuous flow chemistry could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Another area of investigation could be the development of enzymatic or chemo-enzymatic routes. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis. For instance, an engineered enzyme could catalyze the selective iodination of a Boc-protected aminopentanol derivative.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Amination | High atom economy, reduced step count | Catalyst development and selectivity control |

| Continuous Flow Chemistry | Enhanced safety, scalability, and purity | Initial setup costs and optimization |

| Enzymatic/Chemo-enzymatic Synthesis | High selectivity, mild conditions, sustainable | Enzyme discovery and engineering, substrate scope |

Expansion of Reactivity Profiles for Unexplored Transformations

The primary alkyl iodide moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. While its reactivity in standard nucleophilic substitution and coupling reactions is expected, future research will likely delve into less explored transformations to expand its synthetic utility.

One area of interest is the use of this building block in radical-mediated reactions. Photoredox catalysis, for example, could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. The generation of a primary alkyl radical from the iodo-group could allow for its coupling with a diverse range of radical acceptors, opening up new avenues for molecular diversification.

Furthermore, the exploration of its reactivity in transition-metal catalyzed cross-coupling reactions beyond standard protocols is warranted. Investigating its participation in dual catalytic cycles or in cascade reactions could lead to the rapid construction of complex molecular architectures from simple starting materials.

Table 2: Potential Unexplored Transformations

| Reaction Type | Potential Outcome | Enabling Technology |

| Radical-mediated reactions | Novel C-C and C-X bond formation | Photoredox catalysis, electrochemistry |

| Advanced cross-coupling | Access to complex molecular scaffolds | Dual catalysis, cascade reactions |

| Organometallic insertions | Formation of novel organometallic reagents | Use of reactive metals (e.g., Zn, Mg) |

Innovative Applications in Emerging Fields of Chemical Biology, Medicinal Chemistry, and Materials Science

The bifunctional nature of this compound makes it an attractive building block for the synthesis of molecules with diverse applications in several emerging scientific fields.

In chemical biology , this compound can serve as a versatile linker for the construction of chemical probes and activity-based protein profiling (ABPP) reagents. The iodo-group can act as a reactive handle for covalent modification of target proteins, while the protected amine, after deprotection, can be used for the attachment of reporter tags such as fluorophores or biotin (B1667282).

In medicinal chemistry , this building block is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.govdiva-portal.orgnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 5-carbon linker provided by this molecule can be an optimal length for bridging a target-binding ligand and an E3 ligase ligand. The N-methyl-N-Boc group provides a stable and readily deprotectable handle for the attachment of one of these ligands. The carbamate (B1207046) group is a common structural motif in many approved drugs. nih.gov

In materials science , this compound can be utilized for the functionalization of surfaces and the synthesis of novel polymers. The iodo-group can be used to graft the molecule onto surfaces through nucleophilic substitution or radical-mediated processes, allowing for the introduction of a protected amine for further modification. In polymer synthesis, it can be used as a monomer or a functional chain-end modifier to introduce pendant protected amino groups into polymer backbones.

Development of High-Throughput Synthesis and Screening Approaches Utilizing this Building Block

To fully realize the potential of this compound as a versatile building block, the development of high-throughput synthesis and screening (HTS) methodologies is essential. These approaches would enable the rapid generation and evaluation of large libraries of compounds derived from this scaffold.

Automated synthesis platforms can be employed to perform parallel reactions in microtiter plates, allowing for the rapid exploration of a wide range of reaction partners and conditions. For example, a library of compounds could be generated by reacting this compound with a diverse set of nucleophiles. Following deprotection of the Boc group, a second diversification step could be performed by reacting the resulting secondary amine with a library of electrophiles.

The resulting compound libraries could then be screened for biological activity using HTS assays. For instance, in drug discovery, these libraries could be screened against a panel of protein targets to identify new inhibitors or modulators. In materials science, the properties of polymers synthesized using this building block could be rapidly evaluated using high-throughput characterization techniques.

Table 3: High-Throughput Workflow Example

| Step | Description | Technology |

| 1. Library Synthesis | Parallel reaction of this compound with diverse nucleophiles. | Automated liquid handling, microtiter plates |

| 2. Deprotection | Parallel removal of the Boc protecting group. | Acidic conditions in a parallel format |

| 3. Second Diversification | Reaction of the free amine with a library of electrophiles. | Automated synthesis platform |

| 4. High-Throughput Screening | Evaluation of the library for desired properties (e.g., biological activity, material properties). | HTS assays, automated characterization |

Q & A

Q. What are the critical steps for synthesizing tert-Butyl (5-iodopentyl)(methyl)carbamate with high purity?

- Methodological Answer : Synthesis typically involves introducing the iodopentyl group via nucleophilic substitution. For example, tert-butyl carbamate precursors (e.g., tert-butyl (5-bromopentyl)carbamate analogs) can undergo halogen exchange using NaI in polar aprotic solvents (e.g., acetonitrile) under reflux, as demonstrated in bromo-to-iodo substitutions . Protecting the carbamate group with tert-butyloxycarbonyl (Boc) ensures stability during iodination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with purity confirmed by HPLC (>95%) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The methyl carbamate proton resonates at ~3.0 ppm, while the iodopentyl chain shows characteristic splitting patterns at ~3.2–3.4 ppm (CH₂ adjacent to iodine) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ corresponds to the molecular formula C₁₁H₂₂INO₂ (calc. ~376.07 g/mol). Fragmentation patterns include loss of the Boc group (Δm/z = 100) .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture and prolonged exposure to room temperature, as carbamates can hydrolyze under acidic/basic conditions. Stability tests (TLC or HPLC) should be conducted monthly to monitor degradation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Avoid contact with oxidizing agents (risk of exothermic decomposition) and water (hydrolysis releases toxic methylamine).

- In case of skin contact, rinse immediately with 10% acetic acid to neutralize basic byproducts, followed by soap and water .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted reactivity in nucleophilic substitution reactions involving the iodopentyl chain?

- Methodological Answer : Use computational tools (e.g., DFT calculations) to model transition states and identify steric/electronic barriers. For example, bulky tert-butyl groups may hinder nucleophilic attack, requiring solvent optimization (e.g., DMF for better solvation) . Experimental validation via kinetic studies (monitoring reaction progress with GC-MS) can reconcile computational predictions with empirical data .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- Process Control : Use continuous-flow reactors to maintain consistent temperature and mixing, reducing side reactions (e.g., elimination of HI).

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve iodide ion availability in biphasic systems.

- Byproduct Mitigation : Add a mild base (e.g., K₂CO₃) to neutralize HI, preventing carbamate decomposition .

Q. How can researchers analyze and mitigate unexpected byproducts during iodination?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., dealkylated carbamates or iodine-adducted species).

- Reaction Quenching : Rapid cooling and extraction into dichloromethane can arrest secondary reactions.

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) traces hydrogen transfer pathways, clarifying side-reaction mechanisms .

Q. What computational approaches predict the compound’s behavior in novel reaction environments?

- Methodological Answer : Implement reaction path sampling (RPS) algorithms to explore potential energy surfaces, identifying low-energy pathways for iodopentyl functionalization. Pair with machine learning models trained on existing carbamate reaction datasets to predict solvent effects and regioselectivity. Experimental validation via in-situ FTIR monitors intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.